
(4-Chlorophenyl)-dimethyl-sulfonium; methyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NSC310213 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through a series of chemical reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
NSC310213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions may result in the formation of different functionalized derivatives .
Applications De Recherche Scientifique
NSC310213 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of NSC310213 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis, which are critical in the context of cancer therapy .
Comparaison Avec Des Composés Similaires
NSC310213 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other synthetic molecules developed for similar therapeutic purposes. The comparison can be based on factors such as chemical structure, mechanism of action, and therapeutic efficacy. Some similar compounds include those with similar molecular targets or those used in similar therapeutic contexts .
Propriétés
Numéro CAS |
14734-51-1 |
|---|---|
Formule moléculaire |
C9H14ClO4S2+ |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-dimethylsulfanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10ClS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1; |
Clé InChI |
ZDFSHBGTAHUHQP-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)O.C[S+](C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

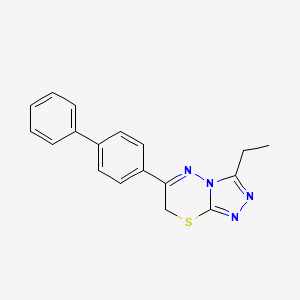
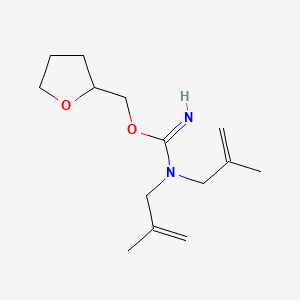

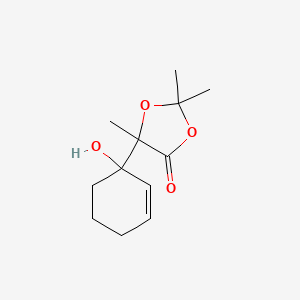

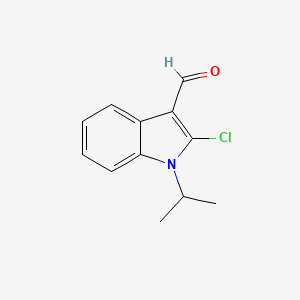
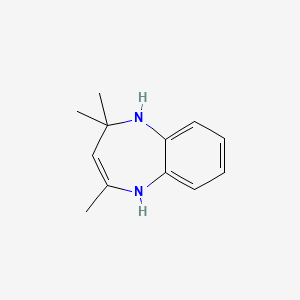
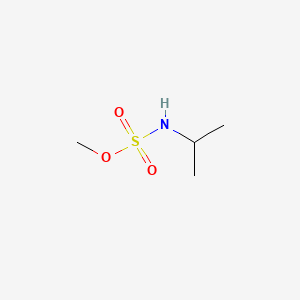
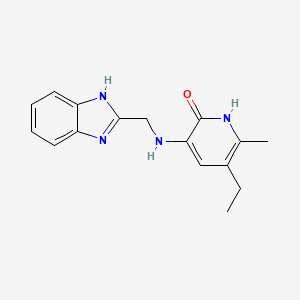
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)


